Rasfonin, also known as TT-1, is a fungal secondary metabolite originally isolated from the fermentation substrate of Talaromyces sp. 3656-A1 [] and Trichurus terrophilus []. It belongs to the α-pyrone chemical class [, , ]. Rasfonin has garnered significant interest in scientific research due to its antitumor properties, particularly its ability to induce various forms of programmed cell death in cancer cells [, ].
Synthesis Analysis
Iterative Asymmetric Conjugate Addition: This approach utilizes a CuBr/JosiPhos catalyzed iterative asymmetric conjugate addition of methylmagnesium bromide (MeMgBr) and Feringa's butenolide to achieve the synthesis of (-)-rasfonin [].
Convergent Enantioselective α-Hydroxymethylation: This scalable strategy involves a convergent approach, constructing both major fragments through a catalytic enantioselective α-hydroxymethylation of simple aliphatic aldehydes []. This method enables the production of gram quantities of Rasfonin.
Camphor Lactam-Mediated Asymmetric Alkylation: This method uses camphor lactam for asymmetric alkylation reactions, installing three stereogenic centers with high diastereoselectivity (>95:5) [, ]. The synthesis also employs a modified Corey-Peterson olefination for the (E,E)-diene system and a diastereoselective, asymmetric vinylogous Mukaiyama aldol addition using a chiral cationic oxazaborolidine catalyst [, ].
One-Step Homologation: This strategy combines a Zr-catalyzed asymmetric carboalumination of alkenes (ZACA) with a Pd-catalyzed vinylation and ZACA-oxidation reaction []. This approach offers a more efficient route towards deoxypropionate natural products like Rasfonin.
Molecular Structure Analysis
Although specific molecular structure data is limited in the provided abstracts, Rasfonin is characterized as an α-pyrone derivative [, , ]. Detailed structural information can be found in the original research articles referenced.
Mechanism of Action
Induction of Autophagy: Rasfonin promotes autophagy, a cellular degradation process, by increasing autophagosome formation and autophagic flux [, , , , , , ]. This effect is linked to the modulation of various signaling pathways, including mTOR [, ], AMPK [], and JNK [].
Activation of Apoptosis: Rasfonin triggers caspase-dependent apoptosis, a programmed cell death pathway, leading to cancer cell death [, , , , , , , ].
Induction of Necroptosis: In addition to autophagy and apoptosis, Rasfonin also induces necroptosis, another form of regulated cell death [, , ]. This process involves the receptor-interacting protein kinase 1 (RIP1) [].
Reactive Oxygen Species (ROS) Modulation: Rasfonin treatment leads to a significant increase in ROS production, contributing to both autophagy and apoptosis [].
Applications
Cellular Death Pathways: Rasfonin's ability to induce various cell death pathways, including autophagy, apoptosis, and necroptosis, makes it a valuable tool for dissecting the molecular mechanisms governing these processes [, , , , , , , ].
Cancer Cell Signaling: Researchers utilize Rasfonin to explore the intricate signaling networks involved in cancer cell survival, proliferation, and death. This includes investigating the roles of mTOR [, ], AMPK [], JNK [], and ROS [] in response to Rasfonin treatment.
Anticancer Drug Development: While not explicitly discussed in the context of drug use, the potent antitumor effects of Rasfonin, particularly its activity against renal carcinoma [, , , , ], osteosarcoma [], and pancreatic cancer cells [], make it a promising candidate for further investigation in anticancer drug development.
Related Compounds
N-Acetylcysteine (NAC)
Relevance: NAC was utilized in studies investigating the mechanism of action of Rasfonin []. It was found to diminish Rasfonin-induced autophagy and caspase-dependent apoptosis, suggesting that ROS production plays a role in these processes. This implies a potential connection between Rasfonin's antitumor effects and its influence on cellular redox balance.
Chloroquine (CQ)
Relevance: Chloroquine was employed in research to confirm the induction of autophagy by Rasfonin [, ]. Results showed that CQ further augmented the accumulation of LC3-II induced by Rasfonin, a hallmark of autophagy induction. This finding substantiates the role of Rasfonin in activating the autophagic pathway.
MG132
Relevance: MG132 was used in studies to investigate the interplay between autophagy and the UPS in the context of Rasfonin's effects []. It was found that MG132 attenuated Rasfonin-induced autophagy but enhanced Rasfonin's cytotoxicity through the upregulation of caspase-dependent apoptosis. This suggests a complex interplay between these cellular processes in response to Rasfonin.
Necrostatin-1 (Nec-1)
Relevance: Studies employed Necrostatin-1 to explore the activation of different cell death pathways by Rasfonin []. Results indicated that Nec-1 modulated Rasfonin-induced autophagy in a time-dependent manner, concurrently influencing caspase-dependent apoptosis. This observation highlights the potential involvement of necroptosis in the overall cellular response to Rasfonin.
SP600125
Relevance: SP600125 was used to investigate the role of JNK signaling in Rasfonin's mechanism of action []. It was found to reduce Rasfonin-dependent autophagic flux and apoptosis, suggesting the involvement of JNK activation in these processes. This finding points towards the potential role of JNK signaling in mediating Rasfonin's cellular effects.
Sunitinib (ST)
Relevance: Research investigated the combined effect of Sunitinib and Rasfonin on renal cancer cells []. It was found that Rasfonin enhanced Sunitinib-induced autophagy and apoptosis, highlighting a synergistic effect between these compounds. This observation suggests potential therapeutic implications for the combined use of Rasfonin and Sunitinib in renal cancer treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pradefovir is a prodrug of [adefovir]. Pradefovir is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.
Prallethrin is a member of cyclopropanes and a terminal acetylenic compound. It has a role as a pyrethroid ester insecticide and an agrochemical. It is functionally related to a chrysanthemic acid.
Novel highly potent and selective inhibitor of oncogenic RET fusion, inhibiting Wt RET, RET mutants V804L, V804M, M918T, and CCDC6-RET fusion, displaying broad and robust anti-tumor activity against multiple RET-driven solid tumor types Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Pramipexole is a member of the class of benzothiazoles that is 4,5,6,7-tetrahydro-1,3-benzothiazole in which the hydrogens at the 2 and 6-pro-S-positions are substituted by amino and propylamino groups, respectively. It has a role as an antiparkinson drug, a dopamine agonist, an antidyskinesia agent and a radical scavenger. It is a member of benzothiazoles and a diamine. It is a conjugate base of a pramipexole(2+). Pramipexole is a drug used to treat the symptoms of Parkinson's Disease (PD). It is a non-ergot dopamine agonist drug that is efficacious in treating various Parkinson's symptoms such as tremor, rigidity, and bradykinesia (slow movement). It was first approved by the FDA in 1997. Parkinson's Disease is one of the most common neurodegenerative disorders and causes a high level of disability in patients, leading to increased difficulty in performing activities of daily living due to symptoms that progress over time. The prevalence of Parkinson's Disease worldwide has increased from approximately 2.5 million in 1990 to about 6.1 million in 2016. This increase may be attributed to an aging population along with other contributing factors. In addition to the above FDA approval for Parkinson's Disease, pramipexole was also approved by the FDA in 2006 for the treatment of Restless Legs Syndrome (RLS). RLS is a sleep-related disorder characterized by unpleasant sensations in the lower extremities, often accompanied by an uncontrollable urge to move the legs. Pramipexole is a Nonergot Dopamine Agonist. The mechanism of action of pramipexole is as a Dopamine Agonist. Pramipexole is a selective dopamine receptor agonist used in the therapy of Parkinson disease. Pramipexole therapy is associated with a low rate of transient serum enzyme elevations during treatment, but has not been implicated in cases of clinically apparent acute liver injury. Pramipexole is a medication indicated for treating Parkinson's disease and restless legs syndrome (RLS). It is also sometimes used off-label as a treatment for cluster headache or to counteract the problems with low libido experienced by some users of SSRI antidepressant drugs. Pramipexole has shown robust effects on pilot studies in bipolar disorder. Pramipexole is classified as a non-ergoline dopamine agonist. A benzothiazole derivative and dopamine agonist with antioxidant properties that is used in the treatment of PARKINSON DISEASE and RESTLESS LEGS SYNDROME. See also: Pramipexole Dihydrochloride (has salt form).
Pramipexole hydrochloride anhydrous is a hydrochloride that is the anhydrous dihydrochloride salt of pramipexole. It has a role as a dopamine agonist and an antiparkinson drug. It contains a pramipexole(2+). Pramipexole Dihydrochloride is the hydrochloride salt of pramipexole, a benzothiazole derivative. As a nonergot dopamine agonist, pramipexole binds to D2 and D3 dopamine receptors in the striatum and substantia nigra of the brain. Compared to other dopamine agonists, the use of this agent may be associated with fewer dyskinetic side effects in treated subjects. (NCI04) A benzothiazole derivative and dopamine agonist with antioxidant properties that is used in the treatment of PARKINSON DISEASE and RESTLESS LEGS SYNDROME. See also: Pramipexole (has active moiety).